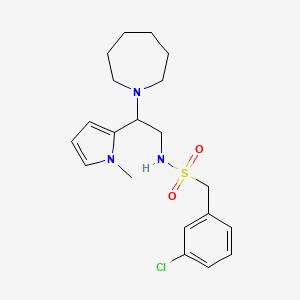

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide

Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic small molecule characterized by a methanesulfonamide core linked to a 3-chlorophenyl group and a substituted ethylamine moiety containing azepane (7-membered saturated nitrogen ring) and 1-methylpyrrole substituents.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2S/c1-23-11-7-10-19(23)20(24-12-4-2-3-5-13-24)15-22-27(25,26)16-17-8-6-9-18(21)14-17/h6-11,14,20,22H,2-5,12-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRUBOQLYAJEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Azepane Ring: Starting from a suitable precursor, such as 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.

Attachment of the Methanesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Final Coupling: The final step would involve coupling the azepane-pyrrole intermediate with the 3-chlorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, which is susceptible to electrophilic attack.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a drug candidate.

Medicine

In medicinal chemistry, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity. The azepane and pyrrole rings could facilitate binding to biological macromolecules, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Substituent Positioning : The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl or difluorophenyl analogues (e.g., enhanced para-directed interactions or altered π-stacking) .

- Functional Groups : Methanesulfonamide’s strong electron-withdrawing nature may enhance binding affinity to polar enzyme active sites compared to acetamide derivatives .

Key Observations :

- Cross-Coupling Efficiency : The use of boronate esters (as in ) suggests that the target compound’s synthesis may rely on Suzuki-Miyaura coupling, a method widely employed for biaryl systems .

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 405.56 g/mol. It features a unique combination of an azepane ring, a pyrrole moiety, and a sulfonamide functional group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H31N3O3S |

| Molecular Weight | 405.56 g/mol |

| Purity | ≥ 95% |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Potential : The presence of the azepane and pyrrole groups may enhance interactions with biological targets involved in cancer progression. Research indicates that compounds with similar structural features have shown efficacy as enzyme inhibitors and in modulating cellular pathways associated with cancer .

- Antimicrobial Properties : The compound may also possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to modulate various biological pathways through binding, leading to altered cellular functions. For instance, it may inhibit certain enzymes involved in metabolic pathways or influence receptor-mediated signaling processes .

Study 1: Anticancer Activity

A study assessed the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest potential use as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 4 |

| S. aureus | 8 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Azepane Ring : Cyclization reactions using appropriate precursors.

- Pyrrole Synthesis : Utilizing the Paal-Knorr synthesis method.

- Coupling Reactions : Linking azepane and pyrrole units using suitable reagents.

- Sulfonamide Formation : Finalizing the structure through sulfonamide formation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(3-chlorophenyl)methanesulfonamide, and how are intermediates validated?

- Methodology :

-

Core Synthesis : Begin with the formation of the azepane-pyrrole ethyl backbone via nucleophilic substitution or reductive amination. For example, coupling 1-methyl-1H-pyrrole-2-carbaldehyde with azepane under acidic conditions .

-

Sulfonylation : React the intermediate with 3-chlorophenylmethanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to deprotonate the amine .

-

Validation : Monitor progress via thin-layer chromatography (TLC) and confirm intermediates using -NMR (e.g., characteristic peaks for sulfonamide protons at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Azepane, NaBH | THF | 0–25°C | 65–75 |

| 2 | 3-Cl-Ph-SOCl | DCM | RT | 50–60 |

Q. How is structural characterization performed for this compound, and what spectral contradictions may arise?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm regiochemistry. For instance, the 3-chlorophenyl group shows aromatic protons at δ 7.3–7.6 ppm, while the pyrrole protons resonate at δ 6.5–7.0 ppm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry via single-crystal diffraction. Refinement using SHELXL-2018 can achieve R-factors < 0.05 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodology :

- Analog Synthesis : Modify substituents on the pyrrole (e.g., replacing 1-methyl with ethyl) or azepane (e.g., introducing sp-hybridized nitrogen). Track changes in bioactivity using assays like kinase inhibition or receptor binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets (e.g., GPCRs or enzymes). Compare binding energies of analogs .

- Key SAR Findings :

| Modification | Biological Activity Change |

|---|---|

| 3-Cl → 3-F on phenyl | ↓ Solubility, ↑ Lipophilicity |

| Azepane → Piperidine | ↓ Target Affinity |

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

- Approach :

- Dynamic NMR : Measure variable-temperature -NMR to detect rotational barriers (e.g., sulfonamide C–N rotation). Compare with crystallographic torsion angles .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories (AMBER force field) to assess conformational populations in solution. Correlate with crystallographic B-factors .

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

- DoE Framework :

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface : Central composite design (CCD) to model non-linear relationships.

Data Analysis and Validation

Q. What statistical methods validate purity and stability under physiological conditions?

- Stability Protocols :

- HPLC-PDA : Monitor degradation products at pH 7.4 (phosphate buffer, 37°C). Use ANOVA to compare peak areas over time .

- Forced Degradation : Expose to UV light (ICH Q1B) and track decomposition kinetics via Arrhenius plots .

Q. How are contradictory biological activity results reconciled across assays?

- Case Example : A compound showing IC = 1 µM in enzyme assays but no cellular activity may suffer from poor membrane permeability. Validate via PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.